5-Bromo-2-[2-(dimethylamino)ethoxy]aniline
Description
Significance of 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline as a Versatile Synthetic Precursor and Building Block
The primary significance of this compound lies in its role as a key intermediate in the synthesis of pharmaceutically active compounds. Notably, it is a crucial building block in the preparation of Macitentan, an orally active dual endothelin receptor antagonist. acs.orgmedkoo.com Macitentan is used for the treatment of pulmonary arterial hypertension and represents a significant advancement in cardiovascular therapy. medkoo.comgoogle.com The synthesis of Macitentan involves the coupling of this aniline (B41778) derivative with other heterocyclic fragments, where the functional groups of this compound are strategically utilized to construct the final complex structure of the drug. acs.orgacs.org
The versatility of this compound as a synthetic precursor is underscored by the various synthetic routes developed for Macitentan, many of which rely on this specific intermediate. medkoo.com Patents detailing the preparation of Macitentan and its intermediates highlight the industrial relevance of this compound, emphasizing the need for efficient and high-yield synthetic methods for its production. google.comwipo.intgoogle.com The presence of multiple reactive sites within the molecule allows for a range of chemical transformations, making it an adaptable component in multi-step synthetic sequences.
Overview of Functionalized Aniline Derivatives in Contemporary Organic Synthesis
Aniline and its derivatives are a cornerstone of modern organic synthesis, serving as foundational structures for a vast array of chemicals, including pharmaceuticals, dyes, and agrochemicals. researchgate.netsciencescholar.us Aniline derivatives are prevalent in numerous top-selling pharmaceuticals, particularly in oncology and cardiovascular medicine. acs.org The amino group in aniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions, typically at the ortho and para positions. youtube.com This inherent reactivity allows for the introduction of various functional groups, leading to a diverse library of substituted anilines.
The strategic functionalization of the aniline core is a major focus in synthetic chemistry. Methods for regioselective C-H functionalization, for instance, enable the precise modification of the aniline ring at the ortho, meta, or para positions, providing access to complex substitution patterns that are essential for tuning the biological activity of target molecules. google.com Furthermore, the amino group itself can undergo a wide range of reactions, including acylation, alkylation, and diazotization, further expanding the synthetic utility of aniline derivatives. chemicalbook.com The development of novel methods for the synthesis and transformation of functionalized anilines continues to be an active area of research, driven by the demand for new molecules with tailored properties. researchgate.net
Structural Attributes of this compound and Their Implications for Chemical Transformations
The chemical reactivity and synthetic potential of this compound are directly linked to its distinct structural features. The molecule possesses three key functional groups that can participate in a variety of chemical transformations:
The Aniline Moiety (-NH2): The primary amino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. However, in this molecule, the positions ortho and para to the amino group are already substituted (with the ethoxy chain and the bromo group, respectively). The nucleophilicity of the nitrogen atom allows for reactions such as acylation, alkylation, and the formation of amides or sulfonamides, which is a key step in the synthesis of Macitentan. acs.orgacs.org
The Bromo Substituent (-Br): The bromine atom on the aromatic ring is a versatile handle for a wide range of cross-coupling reactions. It can participate in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. This functionality is often exploited to connect the aniline fragment to other parts of a target molecule. While selective bromination of anilines can be challenging, the presence of the bromo group in this precursor provides a defined point for further elaboration. google.com
The Dimethylaminoethoxy Side Chain (-O-CH2-CH2-N(CH3)2): This ether-linked side chain introduces several important properties. The ether linkage is generally stable under many reaction conditions. The tertiary amine at the end of the chain can act as a base or a ligand for metal catalysts. Its presence can also influence the solubility and other physical properties of the molecule and its downstream products.
The interplay of these functional groups makes this compound a highly valuable and multi-functional building block in organic synthesis.
Scope and Objectives of Academic Research on this compound
The primary focus of research involving this compound is its application in the synthesis of Macitentan. acs.orgmedkoo.comacs.org Academic and industrial research efforts are directed towards the development of efficient, scalable, and cost-effective synthetic routes to this important pharmaceutical. google.comgoogle.com The objectives of this research include:
Optimization of Reaction Conditions: Studies aim to improve the yield and purity of synthetic steps involving this compound. This includes finding the optimal solvents, bases, catalysts, and temperature for the coupling reactions it undergoes. wipo.intgoogle.com
Development of Novel Synthetic Pathways: Researchers are exploring alternative methods for the synthesis of Macitentan that may offer advantages over existing routes, and these new pathways often still rely on key intermediates like this compound or its analogues. medkoo.com
Impurity Profiling and Control: A significant aspect of pharmaceutical process chemistry is the identification and control of impurities. Research is conducted to understand the formation of byproducts in reactions involving this intermediate and to develop methods to minimize their presence in the final active pharmaceutical ingredient. google.comgoogle.com
While the bulk of the research is application-driven and tied to the synthesis of Macitentan, the chemistry of this compound serves as a case study in the broader field of medicinal chemistry for the strategic design and synthesis of complex drug molecules.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 946743-19-7 bldpharm.com |
| Molecular Formula | C10H15BrN2O bldpharm.com |
| Molecular Weight | 259.14 g/mol bldpharm.com |
| SMILES Code | NC1=CC(Br)=CC=C1OCCN(C)C bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[2-(dimethylamino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTNRGDBPUQLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 2 Dimethylamino Ethoxy Aniline
Established Synthetic Routes to 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline
The formation of this polysubstituted aniline (B41778) relies on strategic precursor selection and efficient functional group manipulations.
The most logical synthetic routes to this compound commence from readily available substituted nitrobenzene (B124822) or phenol (B47542) precursors. A common and effective strategy involves a two-step process starting from 4-bromo-2-nitrophenol (B183274).
The initial step is a Williamson ether synthesis. Here, the phenolic hydroxyl group of 4-bromo-2-nitrophenol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide is then reacted with 2-chloro-N,N-dimethylethanamine or a similar electrophile like 2-bromoethylamine (B90993) hydrobromide to introduce the 2-(dimethylamino)ethoxy side chain. orgsyn.org This reaction yields the intermediate, 1-bromo-2-[2-(dimethylamino)ethoxy]-4-nitrobenzene. The choice of solvent for this nucleophilic substitution is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the reaction.
An alternative, though less direct, approach could start from 1,4-dibromo-2-nitrobenzene. One of the bromine atoms would be selectively substituted by 2-(dimethylamino)ethanol under basic conditions, a reaction that leverages the differential reactivity of the halogen atoms due to electronic effects from the nitro group.
The final step in the primary synthesis of this compound is the reduction of the nitro group on the 1-bromo-2-[2-(dimethylamino)ethoxy]-4-nitrobenzene intermediate. This transformation is a cornerstone of aromatic chemistry, and several reliable methods are available.
Catalytic hydrogenation is a widely employed method, utilizing hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Palladium on carbon (Pd/C) is a common choice, offering high efficiency and chemoselectivity, leaving the aryl bromide and ether linkages intact. nih.gov Other catalysts like platinum(IV) oxide (PtO₂) can also be used. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.
Another prominent method is metal-acid reduction. This classic approach uses metals like tin (Sn) or iron (Fe) in the presence of a strong acid, such as hydrochloric acid (HCl). While effective, this method often requires harsher conditions and more rigorous workup procedures compared to catalytic hydrogenation.
Transfer hydrogenation offers a milder alternative to using pressurized hydrogen gas. Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) are used as the hydrogen source in the presence of a catalyst like Pd/C. This method is often preferred for its operational simplicity. Additionally, reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used in conjunction with a catalyst system for the reduction of nitroarenes. researchgate.netkoreascience.kr
Advanced Synthetic Transformations Involving this compound
The structure of this compound, with its aryl bromide and primary amine functionalities, makes it a valuable substrate for constructing more complex molecules, particularly through transition metal-catalyzed reactions.
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org this compound serves as a versatile building block in these transformations.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orglibretexts.org In this context, the bromine atom of this compound serves as the electrophilic partner.
The reaction typically involves a three-step catalytic cycle: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org A key consideration for this substrate is the presence of the unprotected aniline group, which can potentially coordinate to the palladium catalyst and inhibit the reaction. nih.gov However, methods have been developed for the successful coupling of unprotected bromoanilines, often through careful selection of ligands, bases, and reaction conditions. nih.gov
The reaction's versatility allows for the introduction of a wide array of substituents (alkyl, alkenyl, aryl, etc.) at the 5-position of the aniline ring, making it a powerful tool for library synthesis and the development of complex molecular architectures.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoaniline Derivatives
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | Good to Excellent |
| Alkylboronic ester | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | Good |
This table presents generalized conditions based on literature for similar substrates. libretexts.orgnih.govuwindsor.ca Actual yields would be specific to the reaction with this compound.
Copper-catalyzed reactions provide complementary methods for forming new bonds, particularly carbon-heteroatom bonds. researchgate.net
The Chan-Lam coupling reaction enables the formation of a carbon-nitrogen bond between an amine and an organoboron compound, using a copper catalyst and an oxidant, often air (O₂). nrochemistry.comorganic-chemistry.org In this transformation, the aniline moiety of this compound acts as the nucleophile, reacting with various aryl or heteroaryl boronic acids. nrochemistry.comorganic-chemistry.orgnih.gov This reaction is advantageous as it often proceeds under mild conditions, at room temperature, and is tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov The development of ligandless protocols has further simplified this useful transformation. organic-chemistry.orgnih.gov
Table 2: Representative Conditions for Chan-Lam N-Arylation of Anilines
| Boronic Acid | Copper Source | Ligand/Additive | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Good |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | None | None | CH₂Cl₂ | Good |
| 3,4-Dimethoxyphenylboronic acid | CuI | 1,10-Phenanthroline (B135089) | Cs₂CO₃ | DMF | Moderate to Good |
This table presents generalized conditions based on literature for aniline substrates. nrochemistry.comorganic-chemistry.orgbeilstein-journals.org Actual yields would be specific to the reaction with this compound.
The Ullmann condensation and its modern analogues represent another class of copper-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org In its traditional form, the Ullmann reaction couples an aryl halide with an amine, alcohol, or thiol at high temperatures. wikipedia.org Therefore, this compound could participate in two ways:
As the aryl halide component , reacting with a different primary or secondary amine to form a diarylamine.
As the amine component (in a Goldberg-type reaction), reacting with a different aryl halide (preferably an iodide or activated bromide) to form a new diarylamine. wikipedia.org
While classic Ullmann reactions required stoichiometric copper and harsh conditions, modern protocols often use catalytic amounts of a copper salt in the presence of a ligand (such as 1,10-phenanthroline or various diamines), allowing the reaction to proceed at lower temperatures. researchgate.netwikipedia.org These advancements have greatly expanded the scope and practicality of Ullmann-type C-N bond formations.
Table 3: Representative Conditions for Ullmann-Type C-N Coupling
| Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| Target Compound | Morpholine | CuI | 1,10-Phenanthroline | K₂CO₃ | DMSO |
| Iodobenzene | Target Compound | CuI | L-Proline | K₂CO₃ | Dioxane |
| 2-Bromopyridine | Target Compound | Cu₂O | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene |
This table illustrates the potential roles of the target compound in Ullmann-type reactions based on literature precedents. researchgate.netwikipedia.org "Target Compound" refers to this compound.
Intramolecular Cyclization Reactions and Annulation Strategies
Intramolecular cyclization and annulation strategies are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of aniline derivatives, these reactions often leverage the inherent nucleophilicity of the amino group and the reactivity of adjacent C-H bonds.
C(sp³)-H and C(sp²)-H Cyclizations in Related Aniline Systems
The functionalization of C(sp³)–H bonds adjacent to nitrogen atoms in aniline derivatives is a key strategy for synthesizing nitrogen-containing heterocycles. nih.govdocumentsdelivered.com Historically classified as variants of the 'tert-amino effect', these reactions involve the cyclization of tertiary anilines bearing various unsaturated functionalities in the ortho position. nih.gov A common approach is the 1,5-hydride transfer-triggered cyclization, which provides a robust method for C(sp³)–C(sp³) coupling and the synthesis of molecules like tetrahydroquinolines. nih.govrsc.org Recent advancements have focused on developing catalysts for milder reaction conditions and enantioselective processes. rsc.org
For instance, Rh(III)-catalyzed C(sp³)–H activation of 8-methylquinolines, followed by a nucleophilic cyclization with o-ethynylaniline derivatives, has been used to create indole-tethered quinoline (B57606) derivatives. nih.gov This cascade reaction involves C(sp²)–H bond activation, alkyne insertion, and intramolecular cyclization. nih.gov Another strategy involves the use of tris(pentafluorophenyl)borane (B72294) as a catalyst for the two-fold C(sp³)-H silylation of trialkylamine derivatives, leading to the formation of 4-silapiperidines. researchgate.net These methods highlight the potential for activating the C(sp³)-H bonds within the N,N-dimethylethoxy group of this compound for intramolecular cyclization.
| Reaction Type | Starting Material Type | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| 1,5-Hydride Transfer/Cyclization | 2-(2-vinyl)phenoxy-tert-anilines | Thermal conditions | Oxazonines, Octahydro-dipyrroloquinolines | nih.govrsc.org |
| C(sp³)–H Indolation | 8-methylquinolines and 2-alkynylanilines | Cp*Rh(III) | 8-(indol-3-yl)methyl-quinolines | nih.gov |
| Two-fold C(sp³)-H silylation | Trialkylamine derivatives and dihydrosilanes | Tris(pentafluorophenyl)borane | 4-Silapiperidines | researchgate.net |
Development of Expanded Ring Systems
The synthesis of medium-sized (7-9 membered) and expanded ring systems is a significant challenge in organic chemistry. rsc.org Ring-expansion reactions offer a practical approach to generate these structures without resorting to high-dilution conditions. nih.gov One such method is the cyclization/ring expansion (CRE) cascade reaction, where linear carboxylic acids undergo end-to-end cyclization via an internal tertiary amine, followed by in situ ring expansion. nih.gov
Another approach involves higher-order hydride transfers and cyclizations by positioning interacting substituents on distanced rings. nih.govrsc.org For example, cyclizations of appropriately functionalized biaryl systems have successfully led to the formation of 7–9 membered rings. rsc.org A recently developed ring-expansion process for the biomass derivative Cyrene utilizes the conversion to an enamine, reaction with a dihalocarbene, and subsequent ring-opening to yield expanded alkenyl halides. researchgate.net These strategies could potentially be adapted to aniline derivatives like this compound to construct novel, expanded heterocyclic frameworks.
Heterocyclic Ring Formation Utilizing this compound as a Precursor
The structure of this compound, featuring an aniline core, a bromine atom for cross-coupling, and a flexible ether-amine side chain, makes it an ideal starting material for building a variety of heterocyclic rings.
Synthesis of Quinoline and Dihydrophenanthridine Derivatives
Quinolines are a vital class of heterocycles found in numerous pharmaceuticals and functional materials. nih.govorganic-chemistry.org Various synthetic methods exist for their construction from anilines. For instance, a direct synthesis of substituted quinolines can be achieved from anilines and aldehydes via C-H functionalization and C-C/C-N bond formation using air as the oxidant. organic-chemistry.org Another method involves the annulation between 2-aminobenzyl alcohols, benzaldehydes, and DMSO to furnish quinolines. organic-chemistry.org While these methods have not been explicitly reported with this compound, its aniline moiety provides a clear handle for participating in such cyclization reactions to form the corresponding quinoline derivatives.
The synthesis of dihydrophenanthridine derivatives can be accomplished through metal-free oxidative functionalization of a C(sp³)-H bond adjacent to nitrogen and subsequent intramolecular aromatic cyclization, which leads to the formation of 6-amidophenanthridines. documentsdelivered.com This suggests a potential pathway for the title compound to undergo cyclization to form phenanthridine-type structures.
Applications in Imidazopyridine Synthesis
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry. Research has shown the synthesis of {6-Bromo-2-[4-(2-dimethylaminoethoxy)phenyl]imidazo[1,2-a]pyridin-3-yl}butylamine. rsc.org This compound incorporates the key structural motif of this compound, demonstrating its utility as a building block. The synthesis likely involves a multi-step sequence where the aniline is used to construct the 2-phenylimidazo[1,2-a]pyridine (B181562) core, which is subsequently functionalized. This highlights a direct application of the title compound's structural features in the generation of complex, biologically relevant heterocyclic systems. rsc.org
Derivatization Strategies for Functionalization
The functional groups present in this compound offer multiple sites for derivatization, allowing for the expansion of its chemical space and the synthesis of a diverse library of compounds.
The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. For example, the bromine moiety on 5-bromo-4′,5′-bis(dimethylamino)fluorescein can be functionalized via Suzuki and Sonogashira cross-coupling reactions to prepare a wide range of derivatives. mdpi.com This demonstrates the potential for the bromine on the title compound to be replaced with various aryl, alkyl, or alkynyl groups, significantly increasing molecular diversity.
The primary amine of the aniline can undergo a variety of classical reactions. It can be acylated to form amides, which is a common strategy in drug discovery to modulate properties. mdpi.com For example, 2-aminobenzyl alcohol can be converted into various amide derivatives. mdpi.com Furthermore, the aniline can react with carbonyl compounds, such as 5-Bromo-2-hydroxybenzaldehyde, to form Schiff bases, which can then be used to create transition metal complexes. researchgate.net The amine can also be alkylated or participate in Buchwald-Hartwig amination reactions to form more complex aniline derivatives. nih.gov
The dimethylamino group in the side chain also presents opportunities for functionalization, such as quaternization to form ammonium salts or potential N-oxide formation. These derivatization strategies allow for fine-tuning of the molecule's physicochemical properties for various applications.
| Functional Group | Reaction Type | Potential Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl Bromide | Suzuki Coupling | Boronic acids, Pd catalyst, base | Biaryl derivatives | mdpi.com |
| Aryl Bromide | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl derivatives | mdpi.com |
| Primary Aniline | Acylation | Acid chlorides, anhydrides | Amide derivatives | mdpi.com |
| Primary Aniline | Schiff Base Formation | Aldehydes, ketones | Imines (Schiff bases) | researchgate.net |
| Primary Aniline | Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, base | Diaryl/Alkylaryl amines | nih.gov |
Amidation and Acylation Reactions
The primary amino group of this compound readily undergoes acylation with reagents such as acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction to form the corresponding amides. ncert.nic.in This reaction is typically carried out in the presence of a base, like pyridine, to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in
A common strategy in the synthesis involving anilines is the protection of the amino group via acetylation. quora.com This is particularly useful when subsequent reactions, such as bromination, are planned, as it moderates the high reactivity of the aniline and prevents polysubstitution. chemistrysteps.comyoutube.com The resulting acetanilide (B955) is less reactive due to the delocalization of the nitrogen's lone pair into the carbonyl group. quora.com The acetyl group can later be removed by hydrolysis to regenerate the amine. youtube.com
Table 1: Representative Acylation Reactions of Substituted Anilines
| Acylating Agent | Aniline Substrate | Base | Product |
| Acetyl Chloride | 4-Bromoaniline | Pyridine | N-(4-bromophenyl)acetamide |
| Benzoyl Chloride | 2-Methoxyaniline | Pyridine | N-(2-methoxyphenyl)benzamide |
| Acetic Anhydride | Aniline | None | Acetanilide |
Formation of Schiff Base Ligands
This compound can serve as the amine component in the condensation reaction with aldehydes or ketones to form Schiff bases, which are compounds containing an imine or azomethine group (>C=N-). acta.co.in This reaction is typically catalyzed by either an acid or a base, or can be promoted by heating. acta.co.in The formation of Schiff bases from aromatic aldehydes with conjugated systems is generally more favorable, leading to stable products. acta.co.in
The substituents on the aniline ring can influence the rate and equilibrium of Schiff base formation. The electron-donating ethoxy group can enhance the nucleophilicity of the amino group, facilitating the initial attack on the carbonyl carbon. The presence of alkoxy substituents on aniline-derived Schiff bases has been explored in the context of creating ligands for metal complexes. mdpi.com These ligands have applications in catalysis, for instance, in the ring-opening polymerization of cyclic esters. mdpi.com
Table 2: Examples of Schiff Base Formation with Substituted Anilines
| Aniline Derivative | Carbonyl Compound | Catalyst | Product Type |
| Aniline | Benzaldehyde | Kinnow peel powder | N-Benzylideneaniline nih.gov |
| 4-Nitroaniline | 3-Aldehydosalicylic acid | - | Schiff base ligand researchgate.net |
| 3,4,5-Trimethoxyaniline | 2,4-di-tert-butyl-6-formylphenol | - | N,O-Schiff base ligand mdpi.com |
Reaction Mechanism Elucidation in this compound Transformations
Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing synthetic routes. The interplay of its functional groups dictates the preferred reaction pathways.
Electrophilic Aromatic Substitution Pathways of the Aromatic Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the powerful electron-donating amino and alkoxy groups. wikipedia.orgbyjus.com Both the -NH2 and the -O-R groups are ortho-, para-directing activators. wikipedia.orgwikipedia.org The bromine atom, while deactivating the ring through its inductive effect, is also an ortho-, para-director. libretexts.org
The directing effects of the substituents are as follows:
-NH2 group: Strongly activating, ortho-, para-directing.
-O-CH2CH2N(CH3)2 group: Activating, ortho-, para-directing.
-Br atom: Deactivating, ortho-, para-directing.
The positions ortho and para to the strongly activating amino group are significantly more nucleophilic. lkouniv.ac.in Given the positions of the existing substituents, the incoming electrophile will be directed to the positions ortho and para to the amino group, which are C4 and C6. Since C5 is occupied by bromine, the primary sites for electrophilic attack are C4 and C6. The directing effects of the ortho-alkoxy group also reinforce substitution at these positions. The outcome of a specific electrophilic substitution reaction can be influenced by steric hindrance from the substituents. wikipedia.org
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom on the aromatic ring can be replaced via nucleophilic aromatic substitution (SNAr). However, traditional SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this compound, the ring is substituted with electron-donating groups, which disfavors the classical SNAr mechanism.
More modern cross-coupling reactions provide effective methods for the nucleophilic substitution of aryl bromides under milder conditions. These include:
Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-N, and C-S bonds by reacting the aryl halide with alcohols, amines, or thiols. wikipedia.orgsynarchive.com While traditional Ullmann conditions are harsh, modern modifications allow the reaction to proceed at lower temperatures. mdpi.comacs.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds by reacting an aryl halide with an amine. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is compatible with a wide range of functional groups and has largely replaced older methods for the synthesis of aryl amines. wikipedia.org
Table 3: Comparison of Nucleophilic Substitution Methods for Aryl Halides
| Reaction | Catalyst | Nucleophile | Key Features |
| Ullmann Condensation | Copper | Alcohols, Amines, Thiols | Can require high temperatures, but modern methods are milder. wikipedia.orgmdpi.com |
| Buchwald-Hartwig Amination | Palladium | Primary/Secondary Amines | Broad substrate scope and high functional group tolerance. libretexts.orgwikipedia.org |
Investigations into Radical Intermediate Formation
The formation of radical intermediates in reactions involving this compound is plausible under specific conditions. Radical reactions can be initiated by light, heat, or radical initiators. byjus.com
One potential pathway for radical formation is the abstraction of a hydrogen atom. For instance, the reaction of substituted anilines with hydroxyl radicals has been studied computationally, showing that radical formation can occur. mdpi.com In the case of this compound, the methylene (B1212753) groups of the ethoxy side chain could potentially be sites for hydrogen abstraction to form alkyl radicals, although allylic positions are generally more susceptible to this type of reaction. libretexts.org
Another possibility is the involvement of radical intermediates in certain substitution reactions. The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a pathway for nucleophilic substitution on aromatic rings that proceeds through a radical anion intermediate.
Transition State Analysis and Reaction Energetics
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by analyzing transition states and reaction energetics. beilstein-journals.orgexlibrisgroup.comyoutube.com For the transformations of this compound, computational studies could provide valuable insights.
Such studies can be used to:
Calculate the activation energies for different reaction pathways, helping to predict the most likely mechanism. acs.orgresearchgate.net
Model the geometries of transition state structures. beilstein-journals.orgnih.gov
Determine the thermodynamic stability of reactants, intermediates, and products.
Table 4: Representative Data from Computational Reaction Analysis of Anilines
| Reaction Type | Computational Method | Calculated Parameter | Finding |
| Reaction with OH radical | M06-2X, CCSD(T) | Reaction Rate Coefficient | H-abstraction from the amino group is a key pathway. mdpi.com |
| Bamberger Rearrangement | DFT (B3LYP) | Activation Energy | A diprotonated system leads to an activation energy consistent with experimental data. beilstein-journals.org |
| Transamidation | DFT | Intrinsic Reaction Coordinate (IRC) | Verified the transition state connecting reactants and products. nih.gov |
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 2 Dimethylamino Ethoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Detailed ¹H and ¹³C NMR data, crucial for the structural elucidation of 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline, are not available in published literature. This includes chemical shifts (δ), coupling constants (J), and correlation spectra.
Two-Dimensional NMR Techniques (HSQC, HMBC) for Signal Correlation and Assignment
Specific Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) data for this compound have not been reported. These 2D NMR techniques are essential for unambiguously assigning the proton and carbon signals, particularly for the aromatic region and the ethoxyamine side chain, by mapping direct and long-range C-H correlations.
Resolving Conflicting Spectral Data through Advanced NMR Protocols
There are no published instances of conflicting spectral data for this compound, and therefore no information on the application of advanced NMR protocols, such as 1D-NOESY or selective TOCSY experiments, for its analysis.
Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis
Experimentally recorded and assigned vibrational spectra for this compound are not available.
Fourier Transform Infrared (FTIR) Spectroscopy
A detailed FTIR spectrum with peak assignments for the characteristic vibrational modes of this compound, such as N-H stretching of the aniline (B41778) group, C-Br stretching, C-O-C stretching of the ether linkage, and C-N stretching of the dimethylamino group, has not been documented.
Fourier Transform Raman (FT-Raman) Spectroscopy
Similarly, no FT-Raman spectra are available for this compound, which would provide complementary information to the FTIR data, particularly for the non-polar bonds and the aromatic ring vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis absorption spectrum of this compound in various solvents, which would reveal information about its electronic transitions (e.g., π→π* and n→π*) and the extent of electronic conjugation, has not been published.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C10H15BrN2O, mass spectrometry confirms the molecular mass and provides evidence of its specific structural arrangement.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two major peaks of nearly equal intensity separated by approximately 2 Da.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Formula | Isotope | Theoretical Exact Mass (Da) |
| Molecular Ion | C₁₀H₁₅BrN₂O | 79Br | 258.0417 |
| Molecular Ion | C₁₀H₁₅BrN₂O | 81Br | 260.0396 |
| Protonated Adduct [M+H]⁺ | C₁₀H₁₆BrN₂O⁺ | 79Br | 259.0495 |
| Protonated Adduct [M+H]⁺ | C₁₀H₁₆BrN₂O⁺ | 81Br | 261.0475 |
This table contains theoretically calculated values. Actual experimental data is not publicly available.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this protonated precursor ion would be performed to induce fragmentation and elucidate the molecular structure.
The fragmentation of this compound would likely proceed through cleavage of the ether linkage and the dimethylaminoethyl side chain, which are the most labile parts of the molecule. Key expected fragmentation pathways would include the loss of the dimethylamine (B145610) group or cleavage of the entire ethoxy side chain, providing definitive structural confirmation. General fragmentation patterns for related nitrogen-containing heterocyclic systems often involve such characteristic cleavages of side chains and cross-ring ruptures. nih.gov
X-ray Crystallography for Precise Solid-State Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.
Although a specific crystal structure for this compound has not been reported in the public domain, analysis of related structures like p-bromoaniline provides insight into the expected findings. researchgate.net A crystallographic study would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the aniline's -NH₂ group and the ether oxygen, which dictate the crystal packing.
Table 2: Expected Parameters from X-ray Crystallographic Analysis
| Parameter | Description | Expected Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c, C2/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |
| Bond Lengths & Angles | Precise distances and angles between atoms. | Confirms connectivity and geometry. |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces. | Describes crystal packing and stability. |
This table outlines the type of data obtained from X-ray crystallography; specific experimental values for the title compound are not available.
Thermal Analysis Techniques in Structural Stability Assessment (e.g., TGA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to assess the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water. DSC measures the heat flow into or out of a sample during a temperature change, identifying melting points, glass transitions, and other phase changes.
For this compound, TGA would establish the onset temperature of thermal decomposition. This data is crucial for determining the compound's shelf-life and safe handling and storage temperatures. A typical TGA experiment would show a stable mass until the decomposition temperature is reached, at which point a significant mass loss would occur.
Electron Microscopy for Morphological Characterization (e.g., SEM)
Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and texture of a solid material at high magnification. For a crystalline or powdered sample of this compound, SEM analysis would provide detailed images of its particle shape, size distribution, and surface characteristics. This information is valuable in materials science for understanding properties like flowability and dissolution rate, which can be important for its use in further chemical synthesis.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 2 Dimethylamino Ethoxy Aniline
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the properties of various aniline (B41778) derivatives.
The geometry of aniline and its derivatives can be precisely calculated using DFT methods, such as B3LYP, which often show excellent agreement with experimental data. capes.gov.br For substituted anilines, the positions of the substituents on the phenyl ring and the pyramidalization of the amino group are key structural parameters. In halosubstituted anilines, the number and position of halogen atoms can influence the planarity of the amino group. researchgate.net For 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline, the bulky 2-[2-(dimethylamino)ethoxy] group and the bromine atom at the 5-position will sterically and electronically influence the geometry of the benzene (B151609) ring and the orientation of the substituent groups.
The conformational analysis involves identifying the most stable arrangement of atoms in the molecule. For the title compound, the flexibility of the ethoxy chain and the orientation of the dimethylamino group would be the primary focus of such an analysis. Theoretical calculations on similar structures, like 2-alkoxyanilines, help in understanding the preferred conformations. researchgate.net The most stable conformer is determined by finding the minimum energy structure on the potential energy surface.
Table 1: Predicted Optimized Geometrical Parameters for a Representative Substituted Aniline This table presents theoretical data for a structurally similar bromo-substituted aniline derivative, calculated at the B3LYP/6-311++G(d,p) level of theory, as a model for this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.905 | ||
| C-N | 1.401 | ||
| C-O | 1.372 | ||
| C-C (ring) | 1.390 - 1.398 | ||
| N-H | 1.008 | ||
| C-N-H | 113.5 | ||
| C-C-Br | 119.8 | ||
| C-C-O | 121.3 | ||
| C-C-N-H | 180.0 | ||
| C-O-C-C | Variable |
Note: Data is illustrative and based on calculations for analogous compounds.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy. mdpi.com These theoretical spectra are often scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. nih.govresearchgate.net
For this compound, characteristic vibrational modes would include N-H stretching of the aniline group, C-Br stretching, C-O-C stretching of the ether linkage, and various aromatic C-H and C-C vibrations. mdpi.com The calculated potential energy distribution (PED) is used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups Based on theoretical calculations for structurally related bromo- and alkoxy-substituted anilines.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Amino (N-H) | Symmetric Stretch | ~3400 |
| Amino (N-H) | Asymmetric Stretch | ~3500 |
| Aromatic C-H | Stretch | 3050 - 3150 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| C-O (ether) | Asymmetric Stretch | ~1250 |
| C-Br | Stretch | 550 - 650 |
Note: Frequencies are approximate and derived from studies on analogous compounds. nih.govnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.
For substituted anilines, the presence of electron-donating groups (like the amino and ethoxy groups) and electron-withdrawing groups (like bromine) can significantly affect the energies of the frontier orbitals. researchgate.net The HOMO is typically localized on the electron-rich aniline ring, while the LUMO may be distributed over the entire molecule. nih.gov
Table 3: Frontier Molecular Orbital Energies and Related Properties Illustrative data based on DFT calculations for a model substituted aniline.
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
| Ionization Potential | 5.8 |
| Electron Affinity | 1.2 |
Note: Values are representative and sourced from theoretical studies on similar compounds. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
In this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. jst.go.jprsc.org By calculating the transitions from the ground state to various excited states, TD-DFT can provide insights into the electronic transitions responsible for the observed absorption bands.
For substituted anilines, the absorption spectra are characterized by π-π* transitions within the benzene ring. researchgate.net The position and intensity of these bands are influenced by the substituents. The electron-donating amino and ethoxy groups are expected to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted aniline.
Table 4: Predicted Electronic Absorption Wavelengths and Oscillator Strengths Based on TD-DFT calculations for a model substituted aniline.
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~320 | 0.05 |
| S₀ → S₂ | ~280 | 0.12 |
| S₀ → S₃ | ~240 | 0.45 |
Note: Data is illustrative and based on TD-DFT studies of analogous aniline derivatives. mdpi.comrsc.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Mechanisms
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netrsc.org It provides a description of the Lewis structure of a molecule and quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. nih.gov
In this compound, NBO analysis would reveal significant intramolecular charge transfer from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the benzene ring. researchgate.net This delocalization of electron density is a key factor in determining the molecule's stability and reactivity. The analysis can also elucidate the nature of the C-Br bond and other important bonding interactions within the molecule. nih.gov
Table 5: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis Illustrative stabilization energies (E⁽²⁾) from NBO analysis for a model substituted aniline.
| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) |
| LP(1) N | σ(C-C) (ring) | ~5.0 |
| LP(1) O | σ(C-C) (ring) | ~2.5 |
| π(C-C) (ring) | π*(C-C) (ring) | ~20.0 |
Note: LP denotes a lone pair. The values are representative of intramolecular charge transfer interactions in substituted anilines. researchgate.netnih.gov
Reaction Mechanism Simulations and Energetic Profiling
Computational methods, especially Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction pathways, the identification of intermediate structures, and the calculation of energy barriers, providing a microscopic view of reaction dynamics.
The simulation of a chemical reaction involves identifying the transition state (TS), which represents the highest energy point along the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.
For aniline derivatives, common reactions include oxidation and nucleophilic substitution. In the context of nucleophilic substitution reactions (SN2), DFT calculations are used to model the approach of a nucleophile to the substrate, the formation of a transition state complex, and the departure of the leaving group. mdpi.com The activation energy for such processes can be precisely calculated. For instance, methods like the Nudged Elastic Band (NEB) are employed to find the minimum energy path and accurately determine the activation energy for diffusion or reaction processes in solids and molecules. aps.org The calculation involves optimizing the geometries of the initial state, final state, and a series of intermediate images to map the path. zacros.org While specific Ea values for this compound are not available, studies on similar systems provide representative data.
Table 1: Representative Activation Energies for Related Reactions from Computational Studies Note: This table presents example values from theoretical studies on analogous systems to illustrate typical computational results.
| Reaction Type | Model System | Computational Method | Calculated Activation Energy (eV) |
|---|---|---|---|
| Li-ion diffusion | β-Li₃PS₄ | DFT (NEB) | 0.25 |
| Li-ion diffusion | β-Li₃PS₄ | DFT (NEB) | 0.40 |
Data sourced from studies on reaction path analysis and activation energy calculations. aps.orgzacros.org
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are crucial for determining the spontaneity and equilibrium position of a reaction. Quantum chemical calculations can provide these values with high accuracy. For a large set of substituted anilines, the Gibbs free energies of one-electron transfer reactions have been calculated using high-level composite methods like G4. researchgate.netresearchgate.net These studies show a strong correlation between the calculated ΔG and experimentally measured oxidation potentials.
The reaction rate and mechanism of substituted anilines are influenced by the electronic nature of their substituents. Electron-donating groups are found to increase the reaction rate of oxidation, a trend explained by Linear Free Energy Relationships (LFER) like the Hammett equation. nih.gov DFT calculations on the adsorption of aniline on surfaces have determined the process to be exothermic, with an adsorption energy of -36.66 kJ/mol, indicating a spontaneous physisorption process. aljest.net
Table 2: Calculated Gibbs Free Energies for Electron Abstraction in Substituted Anilines (G4 Method) Note: This table shows representative data for various substituted anilines to illustrate the effect of substituents on thermodynamic properties. The target molecule's properties would be influenced by its specific combination of bromo, ether, and amine groups.
| Substituent(s) | ΔG (kJ/mol) | C-N Bond Length (Å) |
|---|---|---|
| 4-NH₂ | 291 | 1.408 |
| 2,4,6-Me | 339 | 1.401 |
| 4-Me | 358 | 1.396 |
| H (Aniline) | 374 | 1.391 |
| 4-Cl | 382 | 1.383 |
| 4-Br | 384 | 1.382 |
| 2-COOH | 419 | 1.373 |
Data adapted from comprehensive theoretical investigations on aniline derivatives. researchgate.netresearchgate.net
Investigation of Tautomeric Equilibria and Relative Stabilities
Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. For aniline and its derivatives, protonation can occur at the nitrogen of the amino group (N-protonated) or at a carbon atom on the aromatic ring (C-protonated), leading to different tautomeric forms. nih.gov The relative stability of these tautomers is critical as it influences the molecule's chemical reactivity and biological interactions. nih.gov
Computational studies, often using DFT, can predict the relative energies of different tautomers in both the gas phase and in solution. jocpr.comcuni.cz These calculations have shown that for many heterocyclic systems, the solvent environment can significantly alter the tautomeric preference. mdpi.comnih.gov For instance, in the gas phase, one tautomer might be the most stable, but in a polar solvent like water, intermolecular hydrogen bonding can favor a different tautomer. mdpi.comnih.gov Studies on substituted purines and anilines show that the relative stability of tautomers is a delicate balance of substituent effects and solvation. mdpi.comrsc.org For protonated aniline itself, experimental and computational work has shown that while the N-protonated form is predominant, the para-carbon-protonated tautomer also exists and its population is sensitive to the solvent used. nih.gov
Table 3: Relative Energy of Tautomers in Different Media Note: This table is based on a study of Cyanuric acid to demonstrate how computational chemistry quantifies tautomeric stability and solvent effects. A similar approach would be used for this compound.
| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |
|---|---|---|
| Tautomer 1 (most stable) | 0.00 | 0.00 |
| Tautomer 2 | +5.83 | +4.95 |
| Tautomer 3 | +1.88 | +1.25 |
Data adapted from a DFT study on tautomerism, illustrating the stabilization of more polar tautomers in a high-dielectric solvent like water. jocpr.com
Prediction and Evaluation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. youtube.com These materials are vital for technologies like optical switching and frequency conversion. youtube.com Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly promising candidates for NLO applications. The presence of electron-donating groups (like the ethoxy and amino groups) and electron-withdrawing or polarizable groups (like the bromo substituent) on a conjugated system (the benzene ring) can lead to significant NLO properties.
Computational quantum chemistry provides a powerful means to predict the NLO response of molecules. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netrsc.org DFT calculations are routinely used to compute these properties. nih.govresearchgate.net Studies on various aniline derivatives and other organic chromophores show that modifying donor and acceptor strengths and the nature of the π-linker can effectively tune the NLO response. rsc.orgdoi.org For example, a study on meta-nitroaniline calculated the first hyperpolarizability (β) to be 1.69 × 10⁻³⁰ esu, demonstrating the NLO potential of substituted anilines. acs.org The compound this compound contains strong donor groups (alkoxy, amino) and a polarizable bromo substituent, suggesting it may exhibit notable NLO behavior.
Table 4: Calculated Nonlinear Optical Properties for a Representative Donor-π-Acceptor System Note: This table presents data for designed chromophores to illustrate the type of information generated in computational NLO studies. The values are highly sensitive to molecular structure.
| Molecule | Dipole Moment (μ) (Debye) | Polarizability ⟨α⟩ (x 10⁻²⁴ esu) | First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) |
|---|---|---|---|
| Reference Chromophore | 5.81 | 55.23 | 215.7 |
| Derivative 1 | 9.34 | 78.51 | 1298.4 |
| Derivative 2 | 10.21 | 85.99 | 1876.2 |
Data adapted from a DFT study on D-π-A chromophores, showing how structural modification enhances NLO properties. rsc.org
Applications of 5 Bromo 2 2 Dimethylamino Ethoxy Aniline As a Key Intermediate in Materials and Chemical Synthesis
Precursor in the Synthesis of Advanced Organic Compounds
The molecular architecture of 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline, featuring distinct reactive sites, allows for its sequential functionalization, making it an ideal starting material for a range of advanced organic compounds.
Construction of Biaryl Systems
Biaryl scaffolds are prevalent in many pharmaceuticals, agrochemicals, and functional materials. The bromine atom on the aromatic ring of this compound makes it a suitable substrate for cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.
Detailed research findings indicate that bromoaniline derivatives can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. In a typical Suzuki-Miyaura reaction, the bromo-substituted aniline (B41778) would be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding a biaryl structure. The presence of the aniline and the dimethylamino-ethoxy groups can influence the electronic properties of the aromatic ring, thereby affecting the efficiency and outcome of the coupling reaction. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general reactivity of ortho-bromoanilines supports its potential in this application.
Synthesis of Complex Heterocycles for Diverse Applications
Heterocyclic compounds are a cornerstone of medicinal chemistry. The functional groups present in this compound can be utilized to construct a variety of heterocyclic systems. For instance, the primary amine of the aniline moiety can undergo condensation reactions with carbonyl compounds or be used in cyclization reactions to form nitrogen-containing heterocycles.
Furthermore, the bromine atom can serve as a handle for intramolecular cyclization reactions or as a site for introducing other functionalities that can then participate in heterocycle formation. Research on related bromo-substituted anilines has demonstrated their utility in synthesizing a wide array of heterocycles, including benzofurans and triazoles. The dimethylamino-ethoxy side chain is often incorporated in drug discovery programs to enhance pharmacokinetic properties, suggesting that heterocycles derived from this intermediate are likely explored for their therapeutic potential.
Applications in Polymer Synthesis
While the polymerization of aniline and its simpler derivatives is a well-established field for producing conducting polymers, specific research on the polymerization of this compound is not widely reported. However, studies on related compounds, such as 2-methoxyaniline, have shown that aniline derivatives can be polymerized to form materials with interesting properties. The presence of the bulky and functionalized ethoxy side chain in this compound would likely influence the polymerization process and the properties of the resulting polymer, potentially leading to materials with modified solubility, processability, and electronic characteristics.
Derivatization for Enhanced Analytical Methodologies
The detection and quantification of this compound, particularly in complex matrices, can be improved through chemical derivatization. This process involves reacting the analyte with a reagent to form a new compound with properties that are more amenable to a specific analytical technique.
Strategies for Improved Chromatographic Performance
In chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization can be employed to enhance the volatility, thermal stability, and detectability of an analyte. For an aniline derivative like this compound, the primary amine group is a common target for derivatization.
For instance, acylation with reagents like trifluoroacetylimidazole (TFAI) can increase the volatility of the compound for GC analysis. For HPLC, derivatization with a chromophoric or fluorophoric tag can significantly enhance UV or fluorescence detection.
Table 1: Potential Derivatization Reactions for Improved Chromatographic Analysis
| Derivatization Reaction | Reagent Example | Target Functional Group | Effect on Analyte |
| Acylation | Trifluoroacetylimidazole (TFAI) | Primary Amine | Increased volatility for GC |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | Increased volatility and thermal stability for GC |
| Fluorescent Labeling | Dansyl Chloride | Primary Amine | Enhanced fluorescence detection in HPLC |
| UV-Vis Tagging | 2,4-Dinitrofluorobenzene (DNFB) | Primary Amine | Enhanced UV-Vis detection in HPLC |
Methodologies for Detection and Quantification of Amine Groups
The primary amine group of this compound is a key feature for its quantification. Various chemical methods can be employed to specifically target and quantify this functional group. Spectrophotometric methods, for example, can be developed based on color-forming reactions of the primary amine.
Derivatization is also a powerful tool for enhancing detection in mass spectrometry (MS). Reagents that introduce a permanently charged moiety or a group that is easily ionizable can improve the signal intensity in electrospray ionization (ESI) MS. For example, derivatizing the primary amine with a reagent containing a quaternary ammonium (B1175870) group can lead to a significant enhancement in detection sensitivity.
Role in the Synthesis of Coordination Compounds and Ligands
The presence of multiple heteroatoms (N, O, Br) makes this compound an excellent candidate for designing ligands for coordination chemistry. The primary amine group is particularly reactive and allows for the straightforward synthesis of various ligand architectures.
The most common strategy for designing new ligands from aniline derivatives is through the synthesis of Schiff bases. researchgate.net This involves a condensation reaction between the primary amine of the aniline moiety and a carbonyl group (aldehyde or ketone). researchgate.netnih.gov In the case of this compound, the aniline nitrogen can react with compounds like 5-bromo salicylaldehyde (B1680747) to form a Schiff base ligand. nih.gov The resulting imine (C=N) group, along with the ether oxygen and the terminal dimethylamino group, can act as coordination sites for metal ions. This modular approach allows for the creation of polydentate ligands, where the specific arrangement of donor atoms can be tailored to target specific metals or to create complexes with desired geometries.
Research on related bromo-aniline compounds demonstrates this principle effectively. For instance, Schiff base ligands have been synthesized from the condensation of 5-Bromo-2-Hydroxy Benzaldehyde and aniline. researchgate.netrecentscientific.com These ligands are designed to be bidentate, coordinating to metal ions through the azomethine nitrogen and a phenolic oxygen. researchgate.net By extension, a ligand derived from this compound could be designed to be tridentate or even tetradentate, offering more complex and stable coordination environments.
Ligands derived from bromo-aniline precursors have been extensively used to form complexes with a variety of transition metals. Studies on analogous Schiff base systems have reported the successful synthesis and characterization of complexes with metals such as Copper (II), Cobalt (II), Manganese (II), Iron (II), Nickel (II), and Vanadium (II). researchgate.net The resulting metal complexes are often characterized by spectroscopic methods (IR, NMR) to confirm the coordination of the ligand to the metal center. researchgate.netrecentscientific.com
In a representative study, a series of transition metal complexes were prepared using a bidentate Schiff base formed from 5-Bromo-2-Hydroxy Benzaldehyde and Aniline. researchgate.net The formation of these complexes demonstrates the general applicability of bromo-aniline derivatives in coordination chemistry. Similarly, bromoaniline–aldehyde conjugates have been used to create fluorescently active Schiff base probes that selectively bind to Cu²⁺ and Zn²⁺, subsequently forming stable tetra-coordinated complexes. nih.gov Research on a bromo-Mn(II) complex with a 1,3,5-triazine (B166579) derivative has also been reported, resulting in a hexa-coordinated structure. mdpi.com These examples highlight the potential of ligands derived from this compound to coordinate with a wide array of transition metals, leading to complexes with diverse geometries and properties. researchgate.netnih.govmdpi.com
| Metal Ion | Ligand Type/Precursor | Resulting Complex Type | Reference(s) |
| Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) | Schiff base from 5-Bromo-2-Hydroxy Benzaldehyde and Aniline | Bidentate Schiff base complexes | researchgate.net |
| Cu(II), Zn(II) | Schiff base from bromoaniline and salicylaldehyde | Tetra-coordinated chemosensor complexes | nih.gov |
| Mn(II) | 1,3,5-Triazine derivative with bromo-substituent | Hexa-coordinated pincer complex | mdpi.com |
| Ni(II) | Thiosemicarbazide-based ligand | Distorted square-planar complex | researchgate.net |
| Cr(III), Ni(II), Cu(II) | C-functionalized cyclic polyamine | Hexa- and pentacoordinated complexes | scirp.org |
Contribution to the Development of Functional Materials
The unique electronic and structural features of this compound make it a promising precursor for functional organic materials. The aniline backbone is a core component in many electroactive and photoactive systems, and the bromo and ethoxy-amine substituents provide handles for tuning material properties.
Aniline derivatives are foundational to many organic materials used in optoelectronics. The incorporation of bromine atoms is a known strategy for modifying the electronic properties of these materials. Research has shown that bromine-substituted triphenylamine (B166846) derivatives exhibit enhanced hole mobility, making them highly effective as hole transport materials in Organic Light-Emitting Diodes (OLEDs). rsc.org This improvement is critical for reducing the operating voltage and increasing the power efficiency of such devices. rsc.org
Furthermore, Schiff bases derived from halogenated anilines have been investigated for their nonlinear optical (NLO) properties. For example, 4-bromo-4'-chloro benzylidene aniline was synthesized and grown as a single crystal specifically for its third-order NLO properties, which are essential for applications in optical switching and data processing. nih.gov The aniline structure can also be polymerized to create conductive polymers. nih.govresearcher.life The specific substituents on the aniline monomer influence the properties of the resulting polymer. nih.gov Given these precedents, this compound could be polymerized or used as a building block for materials in OLEDs, NLO devices, and other optoelectronic systems where tailored electronic properties are required. rsc.orgnih.gov
"Smart" or responsive materials can change their properties in response to external stimuli such as temperature, light, or the presence of a chemical species. Aniline derivatives are key components in the design of such systems. Polyaniline (PANI) based materials have been developed as chemical sensors with high sensitivity to moisture and ammonia. nih.govnih.gov
The concept of thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST) or upper critical solution temperature (UCST), is another area where aniline-derived structures can contribute. beilstein-journals.orgmdpi.com These polymers undergo a phase transition from soluble to insoluble in response to temperature changes. mdpi.comyoutube.com This behavior is exploited in applications like controlled drug delivery, where a drug-loaded polymer micelle collapses to release its payload at body temperature. mdpi.com The solubility and interaction of a polymer with its solvent can be fine-tuned by the choice of monomer, and a monomer like this compound, with its hydrophilic ether and amine groups, could be incorporated into polymers to induce or modify thermoresponsive behavior.
Additionally, metal complexes derived from bromoaniline-based Schiff bases have been shown to function as "turn-on" fluorescent sensors. nih.gov In one study, a Schiff base selectively detected Cu²⁺ and Zn²⁺, and the resulting zinc complex could then be used for the specific detection of Al³⁺ and Hg²⁺, demonstrating a multi-level responsive system. nih.gov This indicates that materials derived from this compound have significant potential for use in creating sophisticated chemical sensors and other responsive systems.
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline to achieve high purity and yield?
Methodological Answer:
- Step 1: Precursor Selection
Start with 2-[2-(dimethylamino)ethoxy]aniline (CAS 1202-00-2) as the core structure. Bromination at the 5-position requires careful control of reaction conditions to avoid over-substitution. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to enhance regioselectivity . - Step 2: Protecting Groups
Protect the aniline (-NH₂) group with acetyl or tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during bromination . - Step 3: Purification
Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >97% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How can spectroscopic techniques (NMR, FT-IR) distinguish this compound from structurally similar analogs?
Methodological Answer:
- ¹H NMR Analysis
The aromatic protons adjacent to bromine (H-4 and H-6) show deshielding (δ 7.2–7.4 ppm). The -OCH₂CH₂N(CH₃)₂ group exhibits a triplet at δ 3.5–3.7 ppm (OCH₂) and a singlet at δ 2.2 ppm (N(CH₃)₂). The aniline NH₂ appears as a broad singlet at δ 4.8–5.2 ppm . - FT-IR Analysis
Key peaks: N-H stretch (3350–3450 cm⁻¹, broad), C-Br (550–600 cm⁻¹), and C-O-C (1250–1270 cm⁻¹) . - Contrast with Analogs
Compare with 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3): Fluorine substitution shifts aromatic protons upfield (δ 6.8–7.0 ppm) and introduces a C-F stretch at 1100–1200 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of bromine substitution in this compound for targeted derivatization?
Methodological Answer:
- Density Functional Theory (DFT)
Calculate Fukui indices to identify electrophilic sites. The 5-position bromine substitution is favored due to electron-donating effects from the -OCH₂CH₂N(CH₃)₂ group, which stabilizes the transition state . - Molecular Dynamics (MD) Simulations
Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents enhance bromide ion stabilization, improving yield by 10–15% . - Case Study
A 2025 study on 2-[2-(dimethylamino)ethoxy]-6-fluorophenyl derivatives demonstrated MD-guided optimization increased reaction efficiency by 22% .
Q. How do discrepancies between in vitro and in vivo bioactivity data for this compound derivatives arise, and how can they be resolved?
Methodological Answer:
- Common Discrepancies
- Metabolic Instability : The aniline group undergoes rapid N-acetylation in vivo, reducing bioavailability. Use deuterium labeling at the NH₂ position to slow metabolism .
- Solubility Issues : Poor aqueous solubility (logP ≈ 2.8) limits in vivo absorption. Introduce sulfonate or phosphate prodrug moieties .
- Validation Strategies
- Microsomal Assays : Test hepatic clearance using human liver microsomes (HLMs) to predict in vivo stability .
- Pharmacokinetic Modeling : Use allometric scaling from rodent data to estimate human dosages .
Q. What advanced analytical methods are critical for detecting trace impurities in this compound during quality control?
Methodological Answer:
- LC-MS/MS
Detect impurities at <0.1% levels. Common impurities include de-brominated byproducts (e.g., 2-[2-(dimethylamino)ethoxy]aniline) and oxidation products (e.g., nitro derivatives) . - X-ray Crystallography
Resolve structural ambiguities in crystalline batches. The compound’s planar aromatic system facilitates high-resolution crystal packing analysis . - Elemental Analysis
Validate bromine content (±0.3% deviation). Theoretical Br%: 25.3%; observed: 24.9–25.5% .
Q. What strategies mitigate the compound’s photodegradation during long-term storage?
Methodological Answer:
- Storage Conditions
Store in amber glass at –20°C under argon. Photodegradation occurs via C-Br bond cleavage under UV light, generating free radicals . - Stabilizers
Add 0.1% w/v ascorbic acid to scavenge radicals. Reduces degradation by 40% over 6 months . - Monitoring
Use accelerated stability studies (ICH Q1A guidelines) with HPLC tracking at 254 nm .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can researchers reconcile these discrepancies?
Methodological Answer:
- Root Cause
Variations in crystallinity (amorphous vs. crystalline forms) affect solubility. Amorphous batches dissolve faster but are less stable . - Resolution
- Powder X-ray Diffraction (PXRD) : Confirm crystallinity.
- Dynamic Light Scattering (DLS) : Measure particle size (target: <10 µm for enhanced solubility) .
- Case Example
A 2024 study showed recrystallization from methanol increased solubility in water from 1.2 mg/mL to 2.8 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
